molecular formula C5H12O4P+ B14397952 (3,3-Dimethoxypropyl)(hydroxy)oxophosphanium CAS No. 89705-73-7

(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium

Cat. No.: B14397952
CAS No.: 89705-73-7
M. Wt: 167.12 g/mol
InChI Key: HXBDIRUPEYGPRF-UHFFFAOYSA-O
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Description

(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C5H13O4P It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four substituents

Preparation Methods

The synthesis of (3,3-Dimethoxypropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts.

Scientific Research Applications

(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphonium ion interactions in biological systems.

    Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxypropyl)(hydroxy)oxophosphanium involves its interaction with molecular targets through its phosphonium ion. The positively charged phosphorus atom can form strong electrostatic interactions with negatively charged or polar molecules. This allows the compound to act as a catalyst or reagent in various chemical reactions. The pathways involved include nucleophilic attack on the phosphonium ion and subsequent formation of stable complexes.

Comparison with Similar Compounds

(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium can be compared with other similar compounds such as:

    Triphenylphosphine: A common phosphine used in organic synthesis, but lacks the additional functional groups present in this compound.

    Tetraethylphosphonium chloride: Another phosphonium salt, but with different alkyl substituents.

    (3-Benzamidopropyl)(hydroxy)oxophosphanium: Similar in structure but with a benzamide group instead of dimethoxypropyl. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.

Properties

CAS No.

89705-73-7

Molecular Formula

C5H12O4P+

Molecular Weight

167.12 g/mol

IUPAC Name

3,3-dimethoxypropyl-hydroxy-oxophosphanium

InChI

InChI=1S/C5H11O4P/c1-8-5(9-2)3-4-10(6)7/h5H,3-4H2,1-2H3/p+1

InChI Key

HXBDIRUPEYGPRF-UHFFFAOYSA-O

Canonical SMILES

COC(CC[P+](=O)O)OC

Origin of Product

United States

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